(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
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Overview
Description
(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid is a synthetic organic compound that features a thiazole ring, a sulfonamide group, and a fluorophenyl moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with various biological targets, including DNA and topoisomerase II .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or a thiol.
Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Chemical Biology: It can serve as a probe in chemical biology to investigate cellular pathways and mechanisms.
Industrial Applications: The compound’s unique properties may be exploited in the development of new materials or as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
- (2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
- (2-{[(4-Bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
Uniqueness
The presence of the fluorine atom in (2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid imparts unique electronic properties that can influence its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance binding affinity and selectivity, making this compound particularly valuable in drug design and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNILXCFFHVQFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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